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Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

The table below summarizes the dosing regimens and key efficacy and safety findings from pivotal clinical

trials. This data forms the core evidence base for current dose optimization.

Trial Name & Patient Dosing Arms (Daily, Key Efficacy Key Safety
Phase Population Oral) Findings Findings

| EMPhASIS (Phase 2) [1] | Relapsing-Remitting MS (RRMS) | Placebo, 10 mg, 30 mg, 45 mg | * 30 mg &
45 mg: Significant reduction in cumulative CUA lesions at 24 weeks (1.4 and 1.7 vs 5.8 for placebo) [1]. *
10 mg: Not effective (5.9 CUA lesions) [1]. « Lowest efficacious dose established as 30 mg [1]. | « Overall:
Favorable safety profile [1] [2]. « TEAEs: 37% (any dose) vs 43% (placebo) [1]. « Liver enzyme elevations
and infections were similar to placebo [1]. | | CALLIPER (Phase 2) [3] [2] | Progressive MS (PPMS &
naSPMS) | Placebo, 45 mg | * Reduced risk of 24-week confirmed disability worsening (CDW) [3] [4]. °
20% lower annualized thalamic brain volume loss vs placebo [3]. | « Favorable safety and tolerability profile
confirmed [2]. « No new safety signals identified [2]. | | ENSURE (Phase 3) [2] | Relapsing MS (RMS) |
Placebo, 30 mg | » Trials ongoing; top-line data expected by end of 2026 [2] [4]. | * Interim futility analysis

passed; trials continue without changes [2]. |

FAQs & Troubleshooting for Experimental Design
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Here are answers to common questions that may arise during your research.

¢ Q1: What is the scientific rationale for the 30-45 mg daily dosing range? The dosing is based on a
clear dose-response relationship established in the phase 2 EMPhASIS trial. Doses of 30 mg and 45
mg showed comparable and significant efficacy on multiple endpoints (including MRI lesions and
serum neurofilament light chain reduction), while the 10 mg dose was ineffective. This identified 30

mg as the lowest efficacious dose, balancing maximal benefit with potential risk [1].

e Q2: Are there any known dose-limiting toxicities? In clinical trials to date, Vidofludimus calcium
has shown a favorable safety profile. However, one patent indicates that at higher doses (e.g., >70
mg/day), there is a risk of increased uric acid excretion leading to hematuria due to crystal formation in
the urinary tract. This adverse effect was not observed at daily doses of 35 mg and below [5]. This

supports the safety of the 30-45 mg clinical dose range.

e Q3: How does the drug's mechanism influence dose selection? Vidofludimus calcium has a dual
mechanism of action. It inhibits the enzyme DHODH (dihydroorotate dehydrogenase), exerting anti-
inflammatory and antiviral effects, and also activates the Nurrl pathway, which is believed to provide
neuroprotective effects [2]. The 45 mg dose may be particularly relevant in progressive MS where
neuroprotection is a key therapeutic goal, as suggested by the positive effects on disability and brain

volume loss in the CALLIPER trial [3].

Mechanism of Action & Experimental Workflow

The diagram below illustrates the dual mechanism of Vidofludimus calcium and a high-level workflow for a

typical in vitro efficacy experiment.
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Neuroprotective Effects

Typical In Vitro Protocol to Assess DHODH Inhibition & Immunomodulation This is a generalized

protocol based on described preclinical methods [6].

e Cell Preparation: Isolate and culture human peripheral blood mononuclear cells (PBMCs) from
healthy donors.

¢ Cell Stimulation: Activate the PBMCs using a mitogen like phytohemagglutinin (PHA) or anti-
CD3/CD28 antibodies to induce proliferation and cytokine production.

e Compound Treatment: Co-treat the activated PBMCs with a concentration range of Vidofludimus
calcium (e.g., 0.1 nM - 10 uM). Include a vehicle control and a reference control (e.g., Teriflunomide).

¢ Proliferation Assay: After 72-96 hours, measure T-cell proliferation using a standard assay like [3H]-
thymidine incorporation or a colorimetric method (e.g., MTT).

e Cytokine Analysis: Collect culture supernatants after 24-48 hours. Quantify the levels of key pro-
inflammatory cytokines (e.g., IL-17, IFN-y) using ELISA or a multiplex bead-based assay.

e Data Analysis: Calculate ICso values for the inhibition of proliferation and cytokine secretion.
Compare the potency and efficacy of Vidofludimus calcium to the reference compound.

Key Takeaways for Researchers

o Established Dose Range: For relapsing MS, the optimal dose is 30 mg once daily. For progressive
MS, the 45 mg once daily dose is under investigation, showing promise for impacting disability
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progression [1] [3] [2].
¢ Robust Safety Profile: The drug has demonstrated a favorable safety and tolerability profile in trials,
with low discontinuation rates and no significant hepatotoxicity signal in the studied doses [1] [2] [4].
¢ Unique Dual Mechanism: The combination of DHODH inhibition (anti-inflammatory/antiviral) and
Nurrl activation (neuroprotective) distinguishes it from other DHODH inhibitors and may be central
to its efficacy in both relapsing and progressive disease [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548869#vidofludimus-dose-

optimization-strategies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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